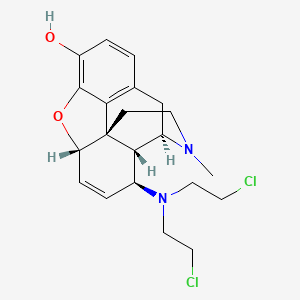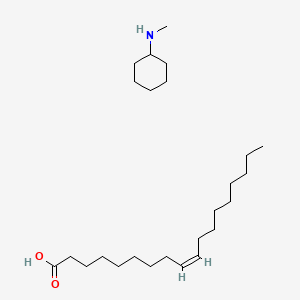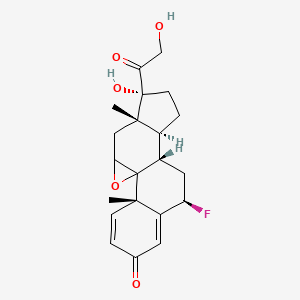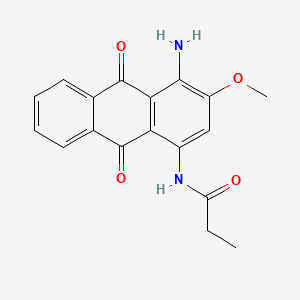
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 283-201-8, also known as stannous fluoride, is a chemical compound commonly used in dental care products. It is a fluoride compound of tin and is known for its effectiveness in preventing dental caries and gingivitis. Stannous fluoride has been widely studied and utilized due to its beneficial properties in oral health.
准备方法
Synthetic Routes and Reaction Conditions
Stannous fluoride can be synthesized through the reaction of tin(II) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product. The chemical equation for this reaction is:
SnO+2HF→SnF2+H2O
Industrial Production Methods
In industrial settings, stannous fluoride is produced by reacting tin metal with hydrofluoric acid. The process involves dissolving tin in hydrofluoric acid, followed by purification steps to remove impurities. The resulting stannous fluoride is then dried and packaged for use in various applications.
化学反应分析
Types of Reactions
Stannous fluoride undergoes several types of chemical reactions, including:
Oxidation: Stannous fluoride can be oxidized to stannic fluoride.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Stannous fluoride can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or oxygen can be used to oxidize stannous fluoride.
Reduction: Reducing agents like hydrogen gas can reduce stannous fluoride.
Substitution: Halide exchange reactions can occur with reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Stannic fluoride (SnF4)
Reduction: Tin metal (Sn)
Substitution: Various halide compounds depending on the reagents used
科学研究应用
Stannous fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its antimicrobial properties and effects on oral bacteria.
Medicine: Utilized in dental care products to prevent cavities and gingivitis.
Industry: Employed in the manufacturing of certain types of glass and ceramics.
作用机制
Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has broad-spectrum antimicrobial properties, which help in controlling the microbial composition of dental biofilm. The compound interacts with the enamel surface, enhancing its resistance to acid attacks and preventing demineralization.
相似化合物的比较
Similar Compounds
Sodium fluoride: Commonly used in dental care products, but stannous fluoride is more effective in preventing dental lesions.
Calcium fluoride: Another fluoride compound used in dental applications, but with different properties and effectiveness.
Uniqueness
Stannous fluoride is unique due to its dual action of promoting enamel mineralization and providing antimicrobial effects. Its ability to reduce gingival inflammation and bleeding sets it apart from other fluoride compounds, making it a preferred choice in dental care products.
属性
CAS 编号 |
84560-13-4 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-3-13(21)20-11-8-12(24-2)16(19)15-14(11)17(22)9-6-4-5-7-10(9)18(15)23/h4-8H,3,19H2,1-2H3,(H,20,21) |
InChI 键 |
NLMCPTOHHZNHMB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



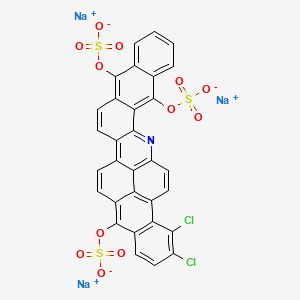
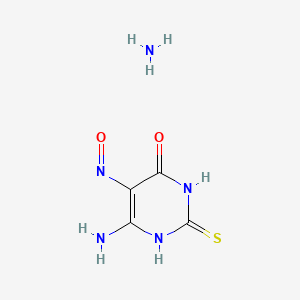
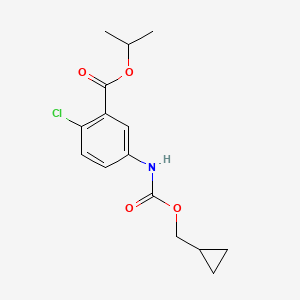

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

